molecular formula C16H18N2O B8714285 1-(3-Phenoxyphenyl)piperazine CAS No. 62755-62-8

1-(3-Phenoxyphenyl)piperazine

Cat. No. B8714285
CAS RN: 62755-62-8
M. Wt: 254.33 g/mol
InChI Key: QWQYYAIDROPGTC-UHFFFAOYSA-N
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Patent
US04064245

Procedure details

In the manner described in example 1 starting from 49 parts of meta-phenoxyaniline and 83.3 parts of bis-(β-bromoethyl)amine dihydrobromide there was obtained a clear solution. After evaporation of the solvent in vacuo, the residue was treated with 700 part of water, rendered alkaline with 60 parts of concentrated NaOH and extracted twice with 200 parts of ether. Th solution was dried. Upon distillation, there were obtained 26 parts of 1-(3-phenoxyphenyl)-piperazine, B.P./0.5 mm Hg: 180°-190° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bis-(β-bromoethyl)amine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=1)[NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br.Br.Br[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]Br>>[O:1]([C:8]1[CH:9]=[C:10]([N:11]2[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(N)C=CC1
Step Two
Name
bis-(β-bromoethyl)amine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.Br.BrCCNCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
there was obtained a clear solution
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with 700 part of water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 200 parts of ether
CUSTOM
Type
CUSTOM
Details
Th solution was dried
DISTILLATION
Type
DISTILLATION
Details
Upon distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.